molecular formula C11H15ClN2O2 B2999529 4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride CAS No. 2490400-57-0

4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride

Cat. No.: B2999529
CAS No.: 2490400-57-0
M. Wt: 242.7
InChI Key: MALVMHJXRVVKIF-UHFFFAOYSA-N
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Description

4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a phenylmethoxy substituent at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring, with a hydrochloride salt enhancing its solubility. Pyrrolidinone derivatives are frequently explored as intermediates in drug synthesis, particularly for central nervous system (CNS) or antimicrobial applications .

Properties

IUPAC Name

4-amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-10-6-11(14)13(7-10)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVMHJXRVVKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride typically involves the reaction of 4-amino-1-phenylmethoxypyrrolidin-2-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and stringent quality control measures would be essential to ensure consistency and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives .

Scientific Research Applications

4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s phenylmethoxy group distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride 2-Methoxyphenyl (1) C₁₁H₁₅ClN₂O₂ 242.70 Not reported
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride 2,6-Difluorobenzyl (1) C₁₁H₁₃ClF₂N₂O 262.68 Not reported
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride 4-Fluorophenyl (5), Methyl (1) C₁₁H₁₄ClFN₂O 256.70 Not reported
1-Aminopyrrolidin-2-one hydrochloride None (simplest analog) C₄H₉ClN₂O 136.58 227

Key Observations :

  • Substituent Effects on Solubility: The phenylmethoxy group in the target compound likely enhances lipophilicity compared to the simpler 1-aminopyrrolidin-2-one hydrochloride . Fluorinated analogs (e.g., 4-fluorophenyl , 2,6-difluorobenzyl ) may improve metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Synthetic Complexity: Multi-step syntheses are common for substituted pyrrolidinones. For example, 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one required sequential amination and coupling reactions (39.5% yield) , suggesting similar complexity for the target compound.

Physicochemical Properties

  • Melting Points: Analogs like 1-aminopyrrolidin-2-one hydrochloride exhibit high melting points (227°C ), likely due to ionic interactions in the hydrochloride form. Bulky substituents (e.g., benzyl groups ) may lower melting points by disrupting crystal packing.
  • Spectral Characterization: 1H NMR: In 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine analogs, aromatic protons resonate at δ 6.5–8.5 ppm, while aliphatic protons appear at δ 2.0–4.5 ppm . Similar shifts are expected for the target compound. IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) are typical in pyrrolidinones .

Pharmacological Potential

Fluorinated derivatives (e.g., 4-fluorophenyl ) may enhance binding affinity to biological targets .

Biological Activity

4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H16ClN2O2
  • Molecular Weight : Approximately 240.72 g/mol
  • Structural Features : It contains a pyrrolidine ring substituted with an amino group and a methoxyphenyl moiety, enhancing its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing several biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.
  • Antiviral Properties : Investigations indicate that it could inhibit viral replication processes, making it a candidate for antiviral drug development.

Biological Activity

The compound has been evaluated for various biological activities, including:

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects against specific cancer cell lines, promoting apoptosis . ,
AntimicrobialDemonstrates inhibitory effects on bacterial growth in vitro.,
AntiviralShows potential in inhibiting viral replication, particularly in RNA viruses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy :
    • A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests a promising role as an anticancer agent .
  • Antimicrobial Activity :
    • In a comparative study against common pathogens such as E. coli and Staphylococcus aureus, this compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of established antibiotics.
  • Mechanistic Insights :
    • Research involving molecular docking studies revealed that the compound binds effectively to target proteins associated with cancer progression and microbial resistance mechanisms, providing insights into its mode of action.

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